2-phenyl-5-propan-2-yl-1H-1,2,4-triazole-3-thione
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Overview
Description
2-Phenyl-5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with isopropyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenyl-5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
2-Phenyl-1,2,4-triazole: Lacks the propan-2-yl group but shares the phenyl and triazole moieties.
5-(Propan-2-yl)-1,2,4-triazole: Lacks the phenyl group but contains the propan-2-yl and triazole moieties.
Uniqueness
2-Phenyl-5-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazole-3-thione is unique due to the presence of both phenyl and propan-2-yl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
2-phenyl-5-propan-2-yl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H13N3S/c1-8(2)10-12-11(15)14(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13,15) |
InChI Key |
LJGXJWLGMAKTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=S)N(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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